Cas no 96072-82-1 (1-Propanone,2-[(1-methyl-3-phenylpropyl)amino]-1-[4-(phenylmethoxy)phenyl]-, hydrochloride(1:1))

1-Propanone,2-[(1-methyl-3-phenylpropyl)amino]-1-[4-(phenylmethoxy)phenyl]-, hydrochloride(1:1) structure
96072-82-1 structure
Product name:1-Propanone,2-[(1-methyl-3-phenylpropyl)amino]-1-[4-(phenylmethoxy)phenyl]-, hydrochloride(1:1)
CAS No:96072-82-1
MF:C26H29NO2
MW:387.51396727562
CID:800032
PubChem ID:53422311

1-Propanone,2-[(1-methyl-3-phenylpropyl)amino]-1-[4-(phenylmethoxy)phenyl]-, hydrochloride(1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,2-[(1-methyl-3-phenylpropyl)amino]-1-[4-(phenylmethoxy)phenyl]-, hydrochloride(1:1)
    • 1-[4-(BENZYLOXY)PHENYL]-2-[(4-PHENYLBUTAN-2-YL)AMINO]PROPAN-1-ONE
    • 2-(4-phenylbutan-2-ylamino)-1-(4-phenylmethoxyphenyl)propan-1-one
    • 1-(4-(benzyloxy)phenyl)-2-((4-phenylbutan-2-yl)amino)propan-1-one
    • 96072-82-1
    • 2-[(1-Methyl-3-phenylpropyl)amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone
    • 96072-83-2
    • DTXSID20698044
    • DTXSID001146241
    • Inchi: InChI=1S/C26H29NO2/c1-20(13-14-22-9-5-3-6-10-22)27-21(2)26(28)24-15-17-25(18-16-24)29-19-23-11-7-4-8-12-23/h3-12,15-18,20-21,27H,13-14,19H2,1-2H3
    • InChI Key: OFRKRBWJTKWLST-UHFFFAOYSA-N
    • SMILES: CC(CCC1=CC=CC=C1)NC(C)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 387.22
  • Monoisotopic Mass: 387.22
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 38.3A^2

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